4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-6-carbonitrile
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-6-carbonitrile is a chemical compound that features a boron-containing dioxaborolane group attached to an indole ring with a nitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-6-carbonitrile typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Nitrile Group: The nitrile group can be introduced via a cyanation reaction, often using reagents like copper(I) cyanide.
Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced through a borylation reaction, typically using a palladium or copper catalyst and pinacolborane.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups on the indole ring.
Substitution: The compound can participate in substitution reactions, particularly at the boron center or the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium or copper catalysts are frequently employed in substitution reactions, especially for borylation or cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, given its potential interactions with biological targets.
Medicine: Research into its pharmacological properties may lead to the development of new drugs or therapeutic agents.
Industry: The compound’s unique properties make it useful in materials science, such as in the development of polymers or other advanced materials.
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-6-carbonitrile exerts its effects involves interactions with various molecular targets. The boron-containing dioxaborolane group can participate in reversible covalent bonding with diols or other nucleophiles, making it useful in sensor applications or as a catalyst. The indole ring and nitrile group may also interact with biological targets, influencing pathways related to cell signaling or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with an aniline group instead of an indole ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group instead of an indole ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler structure without the indole or nitrile groups.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-6-carbonitrile is unique due to the combination of the indole ring, nitrile group, and dioxaborolane moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-10(9-17)8-13-11(12)5-6-18-13/h5-8,18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHUWMIKULBEKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955979-23-4 | |
Record name | 6-Cyano-1H-indole-4-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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